6-{[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-{[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dichlorobenzyl and dimethyl groups, and a cyclohexene ring with carboxylic acid functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,6-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the substituted pyrazole intermediate. This intermediate is then reacted with cyclohexene-1-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-{[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzyl and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
Scientific Research Applications
6-{[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl chloride: A key intermediate used in the synthesis of the compound.
3,5-Dimethyl-1H-pyrazole: Another intermediate involved in the synthetic route.
Cyclohexene-1-carboxylic acid: The starting material for the cyclohexene ring in the final product.
Uniqueness
6-{[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
6-[[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O3/c1-11-18(23-19(26)13-6-3-4-7-14(13)20(27)28)12(2)25(24-11)10-15-16(21)8-5-9-17(15)22/h3-5,8-9,13-14H,6-7,10H2,1-2H3,(H,23,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXODYQDSLYFXKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3CC=CCC3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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